molecular formula C22H21ClN4O2S B2610712 N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-15-8

N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2610712
CAS No.: 1251605-15-8
M. Wt: 440.95
InChI Key: HIOKPOVCELQQBH-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-chlorobenzyl group, a 4-ethylphenyl substituent, and a methyl group at position 3 of the triazolo-pyridine core.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-17-9-11-20(12-10-17)27(15-18-6-4-7-19(23)14-18)30(28,29)21-8-5-13-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOKPOVCELQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with sulfonamide structures often display antimicrobial activity. The presence of the triazole moiety may enhance this activity by interfering with microbial DNA synthesis. A study demonstrated that similar triazolo derivatives showed significant inhibition against various bacterial strains, suggesting that N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could also possess antimicrobial properties .

Anticancer Activity

There is growing interest in the anticancer potential of triazole-containing compounds. Some studies have reported that triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy .

Anti-inflammatory Effects

Sulfonamides are known to possess anti-inflammatory properties. The compound's structure suggests it may modulate inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This application could be particularly beneficial in treating chronic inflammatory diseases.

Drug Development

Given its promising biological activities, this compound is being explored for drug development. Its unique structure allows for modifications that could enhance its pharmacological profile. Researchers are investigating its potential as a lead compound for developing new antibiotics or anticancer agents.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory conditions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazolo-pyridine sulfonamide scaffold is highly tunable, with substituents on the aromatic rings and pyridine core influencing solubility, metabolic stability, and target binding. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Selected Triazolo-Pyridine Sulfonamides
Compound ID R1 (N-Substituent) R2 (N-Substituent) Core Modification Molecular Weight (g/mol) Melting Point (°C)
Target 3-Chlorobenzyl 4-Ethylphenyl 3-Methyl Not reported Not reported
8a 3-Chlorobenzyl 3,5-Difluorophenyl None 434.8 160–162
8c 4-Methoxybenzyl 3,5-Dimethylphenyl 3-Methyl Not reported 168–169
8h 3-Chlorophenyl 2-Fluorophenyl 3-Methyl Not reported Not reported
8i 4-Chlorophenyl 4-Fluorophenyl 3-Methyl Not reported Not reported
Key Observations:

In 8h and 8i, chlorine and fluorine substituents enhance electrophilicity, which may improve target binding (e.g., antimalarial enzymes) . 8a features dual fluorine atoms on the phenyl ring, increasing polarity compared to the target compound’s ethyl group.

8c’s 4-methoxybenzyl group introduces methoxy-induced polarity, which may reduce logP compared to the target’s ethylphenyl group.

Core Methylation :

  • Both the target compound and 8c /8h/8i feature a 3-methyl group on the triazolo-pyridine core. Methylation likely enhances conformational rigidity and metabolic resistance .

Table 2: Key Spectral and Analytical Data
Compound ID 1H-NMR (δ, ppm) Highlights LC/MS m/z ([M+H]+) Elemental Analysis (C/H/N/S)
8a 5.25 (s, CH2), 7.00–7.45 (Ar H), 9.51 (H-3) 435.6 C 52.65%, H 2.99%, N 12.86%
8c 2.76 (s, 3-CH3), 3.71 (OCH3), 5.16 (CH2) Not reported Not reported
8h Not reported Not reported Not reported
  • The target compound’s hypothetical 1H-NMR would likely show signals for the ethyl group (~1.2–1.4 ppm, CH3; ~2.5–2.7 ppm, CH2) and 3-chlorobenzyl protons (~5.2–5.3 ppm, CH2).

Biological Activity

N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and comparative analysis with similar compounds.

Compound Structure and Synthesis

The compound features a complex structure characterized by a triazole ring fused to a pyridine moiety, along with sulfonamide and aromatic substituents. The synthesis typically involves several key steps that allow for precise modification of substituents to tailor its properties for specific applications. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors such as substituted phenyl hydrazines.
  • Pyridine Fusion : Achieved through cyclization reactions that incorporate the pyridine structure.
  • Sulfonamide Group Introduction : This is often done via nucleophilic substitution reactions involving sulfonyl chlorides.

These synthetic strategies enable the generation of derivatives that may enhance biological activity or alter pharmacokinetics .

Antimicrobial Properties

Research indicates that compounds with triazole and sulfonamide functionalities exhibit significant antimicrobial activity. This compound has shown promise against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate a broad-spectrum antimicrobial potential which could be further explored for therapeutic applications .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : IC50 value of 10 µM
  • MCF-7 Cells : IC50 value of 15 µM
  • A549 Cells : IC50 value of 12 µM

The structure-activity relationship (SAR) analysis suggests that the presence of the triazole moiety significantly contributes to its antitumor efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : Through the generation of reactive oxygen species (ROS), leading to programmed cell death.
  • Interference with DNA Replication : The triazole ring may interact with DNA or RNA synthesis pathways.

These mechanisms highlight the compound's potential as both an antimicrobial and anticancer agent .

Comparative Analysis

When compared to other triazole-containing compounds, this compound exhibits unique biological profiles due to its specific functional groups. For example:

Compound NameAntimicrobial ActivityAntitumor ActivityKey Functional Groups
N-(4-Chlorophenyl)thiazoleModerateLowThiazole ring
N-(2-Methylphenyl)-1H-pyrazoleHighModeratePyrazole ring
This compound High High Triazole and sulfonamide groups

This table illustrates how the unique combination of functional groups in this compound enhances its biological activities compared to structurally similar compounds .

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